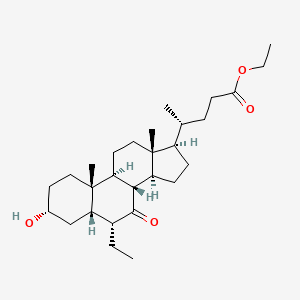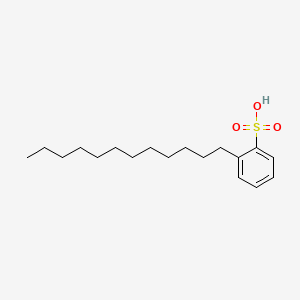
Fluoren-9-ylidenetriphenylphosphorane
Vue d'ensemble
Description
Fluoren-9-ylidenetriphenylphosphorane is an organophosphorus compound with the molecular formula C31H23P. It is a type of ylide, specifically a phosphorus ylide, which is commonly used in organic synthesis. This compound is known for its role in the Wittig reaction, a chemical reaction used to convert aldehydes and ketones into alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoren-9-ylidenetriphenylphosphorane can be synthesized through the reaction of fluorenone with triphenylphosphine. The reaction typically involves the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with fluorenone to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as butyllithium, resulting in the formation of the ylide.
The reaction conditions often involve the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale ylide synthesis would apply. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoren-9-ylidenetriphenylphosphorane primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high specificity .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium).
Conditions: Anhydrous solvents (e.g., tetrahydrofuran), inert atmosphere, low temperatures to control the reaction rate.
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Applications De Recherche Scientifique
Fluoren-9-ylidenetriphenylphosphorane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of alkenes through the Wittig reaction.
Materials Science: The compound has been studied for its role in the development of aggregation-induced emission materials, which have applications in light-emitting devices, bio-imaging, and sensors
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of fluoren-9-ylidenetriphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to form the desired alkene. The reaction proceeds through the following steps:
Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate.
Elimination: The betaine intermediate undergoes elimination to form the alkene and triphenylphosphine oxide.
Comparaison Avec Des Composés Similaires
Fluoren-9-ylidenetriphenylphosphorane can be compared with other phosphorus ylides such as:
Methylidenetriphenylphosphorane: Used in similar Wittig reactions but with different reactivity and selectivity.
Ethylidenetriphenylphosphorane: Another ylide used for the synthesis of alkenes, with variations in reaction conditions and products.
Benzylidenetriphenylphosphorane: Known for its use in the synthesis of styrene derivatives.
This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in the Wittig reaction, making it valuable for the synthesis of certain alkenes that may be challenging to produce with other ylides.
Propriétés
IUPAC Name |
fluoren-9-ylidene(triphenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIYJGWQTGVSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195490 | |
| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42809-78-9, 4756-25-6 | |
| Record name | Phosphonium, 9H-fluoren-9-yltriphenyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42809-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042809789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoren-9-ylidenetriphenylphosphorane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)








